![molecular formula C13H18ClN3 B1377762 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride CAS No. 1296224-75-3](/img/structure/B1377762.png)

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

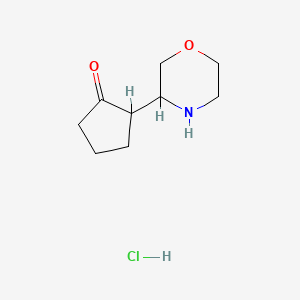

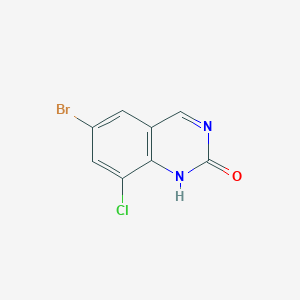

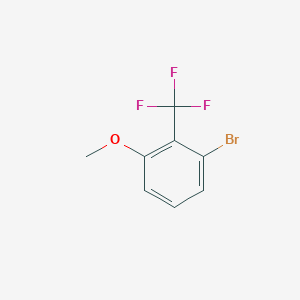

“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1296224-75-3 . It has a molecular weight of 251.76 . The IUPAC name for this compound is 2-[4-(aminomethyl)-1-piperidinyl]benzonitrile hydrochloride .

Molecular Structure Analysis

The Inchi Code for “2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is 1S/C13H17N3.ClH/c14-9-11-5-7-16 (8-6-11)13-4-2-1-3-12 (13)10-15;/h1-4,11H,5-9,14H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

DNA Interaction and Fluorescent Staining

Compounds structurally related to the query molecule have been utilized in the study of DNA interactions. For example, Hoechst 33258, a bis-benzimidazole derivative with a structure involving a piperazine moiety, is well-known for its ability to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property has made it a valuable tool in cell biology for chromosome and nuclear staining, as well as in flow cytometry for analyzing nuclear DNA content values (Issar & Kakkar, 2013).

Synthesis of Organic Compounds

Research on nucleophilic aromatic substitution reactions involving piperidine demonstrates the compound's utility in synthesizing various organic molecules. For instance, the reaction of piperidine with dinitrobenzene derivatives results in the formation of nitro-piperidinobenzene compounds in a process that can be applied to the synthesis of structurally complex molecules (Pietra & Vitali, 1972).

Drug Design and Pharmacological Studies

Aromatic cyclic amines, including piperidine derivatives, are crucial in the design of dopamine D2 receptor ligands. These compounds are investigated for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these molecules, including the presence of a cyclic amine like piperidine, play a significant role in their affinity towards D2 receptors (Jůza et al., 2022).

Enzyme Inhibition for Therapeutic Applications

Piperidine derivatives have been explored for their role as enzyme inhibitors. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine scaffolds, are investigated for their potential in treating type 2 diabetes mellitus by modulating the incretin pathway. These studies highlight the importance of the piperidine moiety in the structure-activity relationship of DPP IV inhibitors (Mendieta, Tarragó, & Giralt, 2011).

Safety And Hazards

properties

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDMIFHQJMITKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

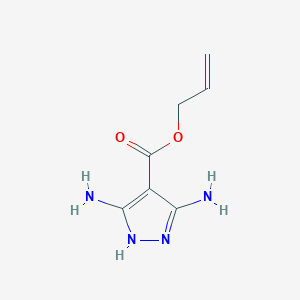

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)